Molecular Weight Advantage: 290.31 vs 382.4 g/mol Relative to Methoxybenzyl Analog
The target compound exhibits a significantly lower molecular weight (290.31 g/mol) compared to the methoxybenzyl-substituted analog N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide (382.4 g/mol) . This 92.09 g/mol reduction translates to improved passive membrane permeability potential, as molecular weight is a key component of Lipinski's Rule of Five for drug-likeness [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 290.31 g/mol |
| Comparator Or Baseline | N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide: 382.4 g/mol |
| Quantified Difference | 92.09 g/mol lower |
| Conditions | Standard molecular weight calculation from molecular formula (Chemsrc database) |
Why This Matters
Lower molecular weight correlates with enhanced oral absorption and blood-brain barrier penetration, making the ethyl analog a more suitable starting point for lead optimization requiring systemic exposure.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3-25. View Source
